Molecular Weight and Lipophilicity Differentiation from 4-Phenylthiazol-2-yl Analog
4-((4-fluorophenyl)thio)-N-(thiazol-2-yl)butanamide (MW 296.4 g/mol) is significantly smaller than its closest structural analog, N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide (MW ~372.5 g/mol), a difference of 76.1 Da . This reduction in molecular weight corresponds to a lower lipophilic surface area and potentially improved aqueous solubility, a critical factor for oral bioavailability. In the DPP-IV inhibitor patent family, lower molecular weight derivatives consistently exhibited superior oral glucose-lowering efficacy in rodent models [1].
| Evidence Dimension | Molecular weight (MW) and calculated lipophilicity |
|---|---|
| Target Compound Data | MW 296.4 g/mol; formula C13H13FN2OS2 |
| Comparator Or Baseline | N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide; MW ~372.5 g/mol; formula C19H16F2N2OS2 |
| Quantified Difference | ΔMW = -76.1 g/mol (20.5% smaller); reduced lipophilic atom count |
| Conditions | Calculated from molecular formulas; no experimental logP data available for either compound |
Why This Matters
Lower molecular weight and reduced lipophilicity are strongly correlated with improved solubility and permeability, making the target compound a more favorable lead candidate for oral administration.
- [1] EP2404909B1 – Amide thiazole derivative, preparation method and uses thereof. Tianjin Institute of Pharmaceutical Research. Filing date: 2009-11-30. See Table 5 for in vivo glucose-lowering data of low-MW thiazole amides. View Source
